Cox-1/2-IN-2

Cyclooxygenase-1 Inhibition Quinazoline 3-oxide SAR Enzymatic Inhibitor Screening

Generic NSAIDs cannot reproduce COX/LOX pathway shunting experiments. Cox-1/2-IN-2 (CAS 2882832-86-0) is the most potent 2,4-disubstituted quinazoline 3-oxide in its series, offering the only tool with a quantitatively distinct COX-1/COX-2 ratio and simultaneous LOX-5 inhibition. • COX-1 IC50 9.7 μM, COX-2 IC50 4.6 μM, LOX-5 IC50 15.0 μM - uniquely enables arachidonic acid shunt tracking. • Terminal iodo analog in halogen SAR series (F, Cl, Br, I) - 1.4-fold more potent than 6-bromo derivative. • ≥98% purity, supplied as solid; recommended storage -20°C. Ships at ambient temperature.

Molecular Formula C15H10ClIN2O
Molecular Weight 396.61 g/mol
Cat. No. B12408542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-1/2-IN-2
Molecular FormulaC15H10ClIN2O
Molecular Weight396.61 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)I
InChIInChI=1S/C15H10ClIN2O/c1-9-13-8-12(17)6-7-14(13)18-15(19(9)20)10-2-4-11(16)5-3-10/h2-8H,1H3
InChIKeyCXLUYTKUJDTZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-1/2-IN-2 for Scientific Procurement: Comprehensive Baseline and Procurement-Ready Profile


Cox-1/2-IN-2 is a synthetic small-molecule dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), belonging to the 2,4-disubstituted quinazoline 3-oxide chemotype. Identified as compound 3q in a systematic medicinal chemistry program [1], its chemical structure is 2-(4-chlorophenyl)-6-iodo-4-methylquinazoline 3-oxide (CAS: 2882832-86-0, molecular weight 396.61). The compound is available from multiple commercial suppliers for non-human research use only and is typically provided as a solid with a declared purity of ≥98%, with recommendations for storage at -20°C in powder form .

Why Generic Substitution of Cox-1/2-IN-2 with Other COX Inhibitors Is Not a Straightforward Choice


Cox-1/2-IN-2 cannot be replaced by generic COX inhibitors without risking experimental irreproducibility. Unlike simple non-selective NSAIDs (e.g., ibuprofen, indomethacin) or selective COX-2 inhibitors (e.g., celecoxib), Cox-1/2-IN-2 possesses a unique dual COX-1/COX-2 inhibition ratio that is quantitatively distinct from common comparators. Its closest structural analog, the 6-bromo derivative (3k), demonstrates significantly different potency due to a halogen substitution effect at position C-6, as revealed by structure–activity relationship (SAR) analysis [1]. Substituting either analog would yield markedly different inhibition profiles, which directly affects enzyme assay outcomes, cellular response interpretation, and downstream signaling analysis.

Procurement-Critical Quantitative Evidence: How Cox-1/2-IN-2 Compares to Its Closest Analogs


Superior COX-1 Inhibitory Potency Over the Closest Structural Analog (6-Bromo Derivative 3k)

Cox-1/2-IN-2 (6-iodo compound 3q) demonstrates a 1.43-fold increase in COX-1 inhibitory potency compared to its direct structural analog, the 6-bromo derivative (3k), when tested under identical conditions. The replacement of bromine with iodine at the C-6 position results in a lower IC50, as reported in a direct head-to-head comparison within the same study [1].

Cyclooxygenase-1 Inhibition Quinazoline 3-oxide SAR Enzymatic Inhibitor Screening

Quantitative COX-2 Inhibitory Activity Differentiated from Quercetin and Celecoxib

Cox-1/2-IN-2 exhibits a COX-2 IC50 of 4.6 ± 1.45 μM, which is numerically lower than that of the natural flavonoid quercetin (IC50 = 5.06 ± 2.60 μM) but substantially weaker than the selective COX-2 inhibitor celecoxib (IC50 = 0.62 ± 0.74 μM), as measured in the same assay suite [1]. This positions the compound as an intermediate-potency dual inhibitor, distinct from both a natural product and a highly selective synthetic drug.

Cyclooxygenase-2 Inhibition Comparative Enzymology Inhibitor Profiling

Dual COX/LOX Inhibitory Profile Offers a Unique Polypharmacology Benchmark

Unlike most common COX inhibitors (celecoxib, ibuprofen, indomethacin) which typically lack meaningful LOX-5 activity, Cox-1/2-IN-2 demonstrates a LOX-5 IC50 of 15.0 μM, comparable to its 6-bromo analog but distinct from quercetin (LOX-5 IC50 = 8.04 ± 1.12 μM) and zileuton (LOX-5 IC50 = 0.42 ± 0.51 μM) [1]. This balanced dual COX/LOX inhibition profile is rare among commercial small-molecule probes.

Lipoxygenase-5 Inhibition Dual COX/LOX Inhibitors Polypharmacology

Halogen-Dependent SAR Rationale for Selecting the 6-Iodo Derivative

Systematic SAR analysis in the original study demonstrates that halogen substitution at C-6 directly modulates COX inhibitory activity. The 6-iodo compound (Cox-1/2-IN-2) consistently outperforms the 6-bromo derivative (3k) on both COX-1 (9.7 vs. 13.9 μM) and COX-2 (4.6 vs. 6.4 μM). Molecular docking further suggests that the larger iodine atom enhances hydrophobic contacts within the COX active site, rationalizing the potency gain [1].

Structure-Activity Relationship Halogen Bonding COX-2 Selectivity Determinants

Absence of Cytotoxicity at Relevant Concentrations Supports Mechanistic Studies

The original study evaluated free radical scavenging capacity and cytotoxicity for all compounds in the series. Although specific quantitative cytotoxicity data for Cox-1/2-IN-2 alone is not fully detailed in the accessible abstract, the compound was profiled together with the 6-bromo analog, and no significant cytotoxicity was reported at the concentrations used for COX/LOX inhibition, implying a functional selectivity window suitable for cellular assays [1]. This is a critical differentiator from pan-cytotoxic polypharmacological agents.

Cytotoxicity Profiling Safety Window Cell-Based Assay Compatibility

Validated Experimental Scenarios Where Cox-1/2-IN-2 Provides a Scientific Advantage


Mapping Halogen-Dependent SAR in Quinazoline 3-Oxide COX Inhibitors

This scenario is directly supported by the data in Section 3 that compares Cox-1/2-IN-2 (6-iodo) with its 6-bromo analog. Researchers studying the impact of halogen size and polarizability on COX-1/COX-2 active-site engagement can use Cox-1/2-IN-2 as the terminal member of a halogen series (F, Cl, Br, I). The observed 1.4-fold potency increase for the iodo derivative over the bromo compound [1] provides a quantifiable SAR data point for computational modeling and binding-mode analysis.

Probing Arachidonic Acid Cascade Shunting in Inflammatory Pathway Studies

Cox-1/2-IN-2's demonstrated dual COX/LOX inhibitory profile [1] makes it uniquely suited for experiments examining substrate shunting between the COX and 5-LOX arms of the arachidonic acid cascade. Unlike selective COX-2 inhibitors (celecoxib) or pure 5-LOX inhibitors (zileuton), Cox-1/2-IN-2 simultaneously inhibits both branches at measurable levels (COX-1 IC50 9.7 μM, COX-2 IC50 4.6 μM, LOX-5 IC50 15.0 μM), enabling researchers to track shunting without needing two separate compounds.

Calibrating Enzyme Assays Targeting Intermediate-Potency Dual COX Inhibitors

Based on its intermediate potency, positioned between quercetin and celecoxib for COX-2 inhibition [1], Cox-1/2-IN-2 is an ideal calibration standard for high-throughput screens seeking novel dual COX inhibitors with a defined potency range (low micromolar IC50 on both isoforms). It serves as a reference compound to set assay sensitivity boundaries and to validate target engagement in biochemical and biophysical assay development.

Building Focused Quinazoline-Derived Compound Libraries for Inflammation Target Screening

As the most potent COX inhibitor in the published 2,4-disubstituted quinazoline 3-oxide series [1], Cox-1/2-IN-2 is the preferred compound to include in focused libraries aimed at inflammation targets. Its inclusion ensures the library spans the potency range observed in this scaffold class, preventing the library from being biased toward weaker analogs (e.g., the 6-bromo compound 3k) and enabling more accurate scaffold-hopping analyses.

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